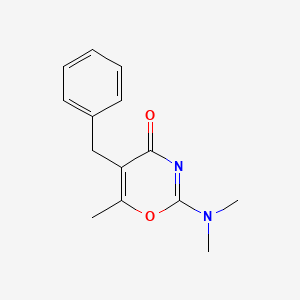
5-Benzyl-2-(dimethylamino)-6-methyl-4H-1,3-oxazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Benzyl-2-(dimethylamino)-6-methyl-4H-1,3-oxazin-4-one is a heterocyclic compound that contains an oxazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-2-(dimethylamino)-6-methyl-4H-1,3-oxazin-4-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzylamine with dimethylformamide dimethyl acetal (DMF-DMA) followed by cyclization can yield the desired oxazine compound . The reaction conditions typically involve heating the reactants in a suitable solvent such as toluene or ethanol at elevated temperatures (100-120°C) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Benzyl-2-(dimethylamino)-6-methyl-4H-1,3-oxazin-4-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include various substituted oxazine derivatives, reduced oxazine compounds, and other functionalized derivatives depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
5-Benzyl-2-(dimethylamino)-6-methyl-4H-1,3-oxazin-4-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Benzyl-2-(dimethylamino)-6-methyl-4H-1,3-oxazin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in DNA synthesis or repair, leading to antiproliferative effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Benzylidene-2-sulfanylideneimidazolidin-4-one: A compound with a similar benzyl group but different heterocyclic core, used as a potential fungicide.
5-Cinnamylidene-2-sulfanylideneimidazolidin-4-one: Another related compound with a cinnamylidene group, also investigated for its fungicidal properties.
2-Phenyl substituted Benzimidazole derivatives: Compounds with a benzimidazole core, known for their antiproliferative and antimicrobial activities.
Uniqueness
5-Benzyl-2-(dimethylamino)-6-methyl-4H-1,3-oxazin-4-one is unique due to its specific oxazine ring structure combined with the benzyl and dimethylamino groups. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
90062-13-8 |
|---|---|
Molekularformel |
C14H16N2O2 |
Molekulargewicht |
244.29 g/mol |
IUPAC-Name |
5-benzyl-2-(dimethylamino)-6-methyl-1,3-oxazin-4-one |
InChI |
InChI=1S/C14H16N2O2/c1-10-12(9-11-7-5-4-6-8-11)13(17)15-14(18-10)16(2)3/h4-8H,9H2,1-3H3 |
InChI-Schlüssel |
MYDGDAJFEHBBHU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)N=C(O1)N(C)C)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



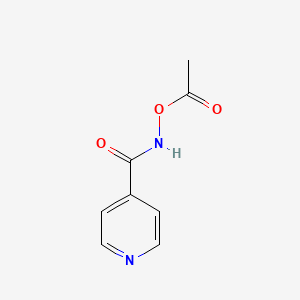


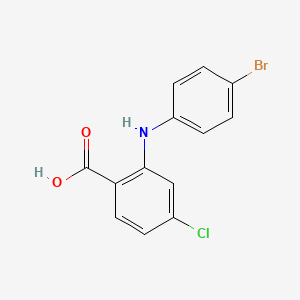
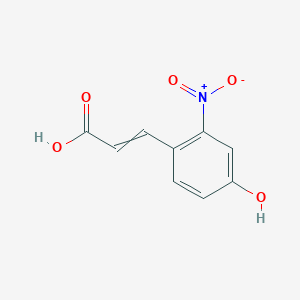
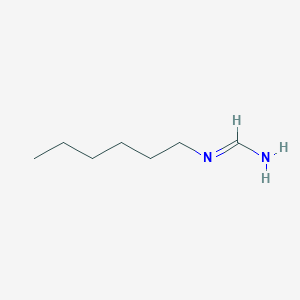
![Pyridine, 2,6-bis[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-](/img/structure/B14375719.png)
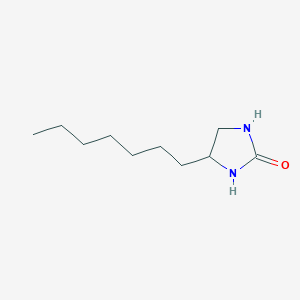

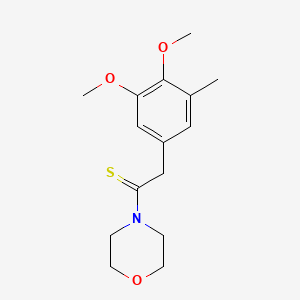
![5,7-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one](/img/structure/B14375746.png)


